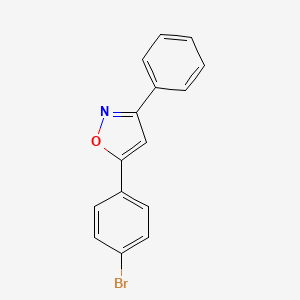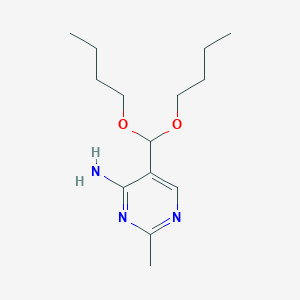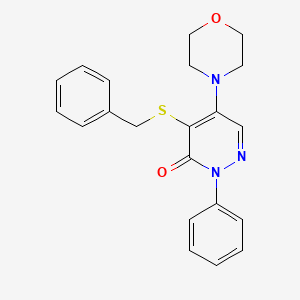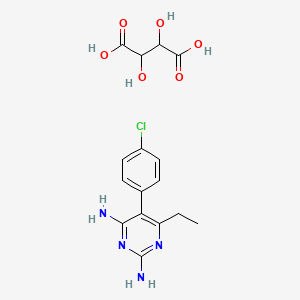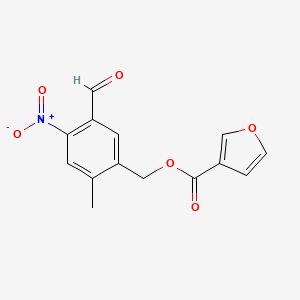
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is a complex organic compound that belongs to the class of furan derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-methyl-4-nitrobenzyl bromide with furan-3-carboxylic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl position can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: 5-Carboxy-2-methyl-4-nitrobenzyl furan-3-carboxylate.
Reduction: 5-Formyl-2-methyl-4-aminobenzyl furan-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in key biological processes, such as bacterial cell wall synthesis and inflammatory pathways.
Pathways Involved: It may inhibit the activity of enzymes like salicylate synthase, which is crucial for the biosynthesis of siderophores in bacteria.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A similar compound with a fluorine atom instead of a formyl group.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Another furan derivative with different substituents.
Uniqueness
5-Formyl-2-methyl-4-nitrobenzyl furan-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H11NO6 |
|---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
(5-formyl-2-methyl-4-nitrophenyl)methyl furan-3-carboxylate |
InChI |
InChI=1S/C14H11NO6/c1-9-4-13(15(18)19)11(6-16)5-12(9)8-21-14(17)10-2-3-20-7-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QRACMKQPLXNIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1COC(=O)C2=COC=C2)C=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


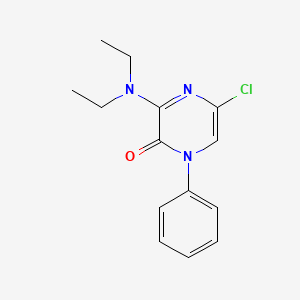
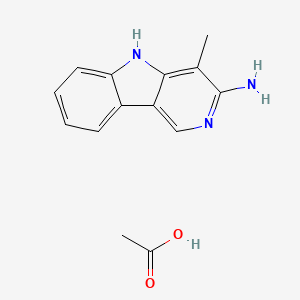
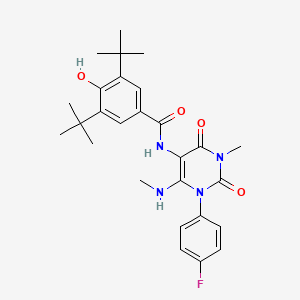
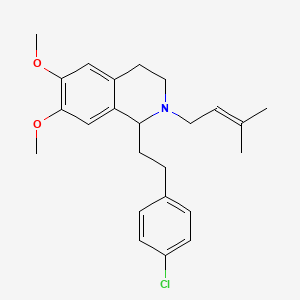
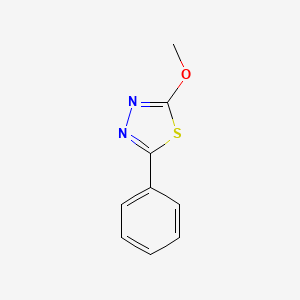
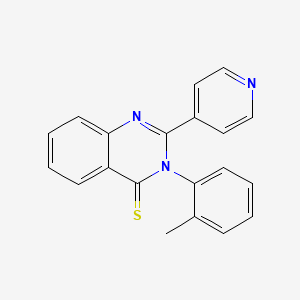
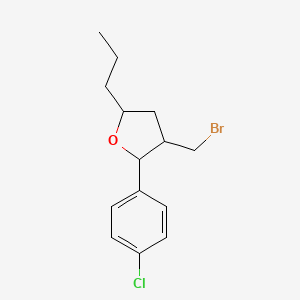
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
